Diethyl 4-hydroxyphthalate

Description

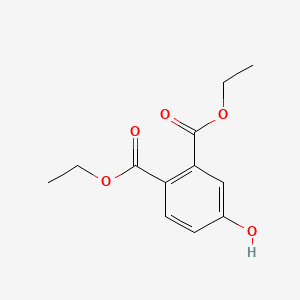

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESMXDXQZBMELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982642 | |

| Record name | Diethyl 4-hydroxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64139-21-5 | |

| Record name | 1,2-Diethyl 4-hydroxy-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64139-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-hydroxyphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064139215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 4-hydroxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-hydroxyphthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Diethyl 4 Hydroxyphthalate

Esterification Approaches for the Preparation of Hydroxyphthalate Derivatives

The most direct and common method for synthesizing phthalate (B1215562) esters is through the esterification of the corresponding carboxylic acid. This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Esterification of 4-Hydroxyphthalic Acid with Ethanol (B145695)

The synthesis of Diethyl 4-hydroxyphthalate is classically achieved through the Fischer-Speier esterification of 4-hydroxyphthalic acid with ethanol. lookchem.com This equilibrium reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, which enhances its electrophilicity. masterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

This condensation reaction requires a strong acid catalyst to proceed at a practical rate. 4college.co.uk Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.come-bookshelf.de The reaction is typically performed by refluxing the 4-hydroxyphthalic acid and an excess of ethanol with a small amount of the acid catalyst for several hours. Using excess ethanol helps to shift the reaction equilibrium towards the formation of the diethyl ester product. masterorganicchemistry.com

Optimization of Reaction Parameters and Catalyst Systems for this compound Synthesis

Optimizing the synthesis of this compound focuses on improving reaction yield, reducing reaction times, and employing more environmentally benign conditions. Key parameters for optimization include the choice of catalyst, temperature, and molar ratio of reactants.

Catalyst Systems: While traditional Brønsted acids like sulfuric acid are effective, they can sometimes lead to side reactions or require harsh work-up procedures. e-bookshelf.de Research into alternative catalysts has explored various options. For instance, solid acid catalysts such as dried Dowex H+ cation-exchange resins, sometimes in combination with sodium iodide (NaI), have been shown to be effective for esterifying benzoic acid derivatives, offering advantages like reusability and milder reaction conditions. nih.gov Metal salts, such as iron(III) sulfate (B86663) (Fe₂(SO₄)₃) and iron(III) chloride (FeCl₃), have also been used to catalyze esterification, although they may require stoichiometric amounts or higher temperatures. e-bookshelf.de

Reaction Conditions: Temperature plays a crucial role; higher temperatures generally accelerate the reaction rate, but can also promote unwanted side reactions. For the related synthesis of dimethyl 4-hydroxyphthalate, temperatures can range from 80°C to 150°C, with reaction times of 16–20 hours for complete esterification. Microwave irradiation has emerged as a technique to significantly accelerate acid-catalyzed esterifications, often reducing reaction times from hours to minutes. e-bookshelf.de The molar ratio of alcohol to carboxylic acid is also critical; a large excess of ethanol is typically used to drive the equilibrium towards the product side. masterorganicchemistry.com

Alternative Synthetic Routes to Aromatic Hydroxy Esters

Beyond direct esterification, other synthetic strategies can be employed to produce aromatic hydroxy esters, sometimes offering better control over regioselectivity or access from different starting materials.

Carbonylation Reactions Involving Hydroxy Aromatic Halides and Alcohols

Palladium-catalyzed carbonylation reactions provide a powerful method for synthesizing aromatic esters from aryl halides. thieme-connect.com This approach involves reacting a hydroxy aromatic halide (e.g., a bromo- or iodo-substituted phenol) with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst. organic-chemistry.orggoogle.com The reaction inserts a carbonyl group between the aromatic ring and the halide, which is subsequently esterified by the alcohol solvent. google.com

This method can be advantageous as it allows for the construction of the ester functionality from readily available halogenated phenols. The process is typically carried out under pressure with carbon monoxide gas and can be promoted by various palladium catalysts, sometimes without the need for phosphine (B1218219) ligands. thieme-connect.comorganic-chemistry.org The reaction conditions, including temperature, pressure, and the choice of base, are critical for achieving high yields and selectivity. google.comgoogle.com A one-pot hydroxycarbonylation followed by alkylation can also be employed to synthesize aromatic esters directly. organic-chemistry.org

Chemoenzymatic and Asymmetric Synthesis Strategies for Related Hydroxylated Esters

Chemoenzymatic and asymmetric synthesis methods are particularly valuable for producing optically active hydroxylated esters, which are important building blocks for pharmaceuticals and natural products. acs.orgtandfonline.com While specific examples for this compound are not prominent, the strategies used for related compounds are illustrative.

Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps. For instance, enzymes like hydrolases (e.g., porcine liver esterase) can be used for the desymmetrization of prochiral diesters to create α-hydroxy half-esters with high enantiomeric purity. acs.orgnih.gov This approach can be conducted in a one-pot cascade reaction, where a chemical reaction first creates a racemic or prochiral intermediate, which is then selectively transformed by an enzyme. acs.orgnih.gov

Asymmetric synthesis aims to create chiral molecules directly. This can be achieved through methods like the asymmetric reduction of keto esters using chiral catalysts, such as (R)-Me-CBS-oxazaborolidine, to yield chiral hydroxy esters with high enantiomeric excess. tandfonline.com Another strategy is the dynamic kinetic resolution (DKR) of racemic starting materials. For example, the DKR of β-substituted-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation can produce anti-α-hydroxy-β-amino esters with high diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org These advanced methods highlight the potential for creating chiral analogues of hydroxylated esters. acs.orgnih.gov

Chemical Reactivity and Derivatization Potential of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl (-OH) group, the two ethyl ester (-COOEt) groups, and the aromatic ring. This multifunctionality allows for a wide range of derivatization reactions.

The hydroxyl group can undergo several key transformations. It can be oxidized to form a ketone or a quinone-type structure using oxidizing agents like potassium permanganate (B83412). It can also be alkylated or acylated to form ethers and esters, respectively. For example, reacting the hydroxyl group with iodomethane (B122720) in the presence of a base like potassium carbonate would yield Diethyl 4-methoxyphthalate. epfl.ch

The ethyl ester groups are also reactive centers. They can be hydrolyzed back to the dicarboxylic acid (4-hydroxyphthalic acid) under either acidic or basic conditions. chemicalbook.com Alternatively, the ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride, which would convert this compound into 4-(hydroxymethyl)benzene-1,2-diol.

Finally, the aromatic ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing hydroxyl (ortho-, para-directing) and ester (meta-directing) groups would influence the position of any new substituent. The presence of these functional groups makes this compound a versatile intermediate for synthesizing a variety of more complex molecules. lookchem.com

Oxidation Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for oxidative reactions. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it susceptible to oxidation.

Detailed Research Findings: The oxidation of the phenolic hydroxyl group can lead to several products, depending on the oxidant and reaction conditions. Mild oxidation can result in the formation of the corresponding quinone, a common transformation for phenols. nih.gov Stronger oxidizing agents, such as potassium permanganate or chromium trioxide, can lead to more extensive oxidation, potentially resulting in the cleavage of the aromatic ring or the formation of a carboxylic acid at the site of the hydroxyl group.

In environmental or advanced oxidation processes, hydroxyl radicals (•OH) can attack the aromatic ring of diethyl phthalate to form hydroxylated intermediates, including this compound. researchgate.netepa.govresearchgate.net These intermediates are typically more susceptible to further oxidation than the parent compound. The presence of the hydroxyl group facilitates further attack by radicals, which can lead to the formation of dihydroxy or trihydroxy derivatives and ultimately to ring-opening products like aliphatic acids. researchgate.netresearchgate.net Studies on the degradation of similar pollutants have shown that phenolic intermediates are key steps in the mineralization pathway. researchgate.net Quantum chemical calculations have supported the formation of hydroxylated phthalates like Dimethyl 4-hydroxyphthalate during degradation processes, indicating this is an energetically favorable initial step. researchgate.net

| Reaction Type | Typical Reagents | Potential Products | Reference |

| Quinone Formation | Mild oxidants (e.g., DDQ, Fremy's salt) | Diethyl 4,5-dioxo-1-cyclohexene-1,2-dicarboxylate (a quinone derivative) | nih.gov |

| Ring/Group Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃) | 4-Ketophthalic acid derivatives, Ring cleavage products | |

| Radical Oxidation | Hydroxyl Radicals (•OH) | Dihydroxylated intermediates, Ring-opened aliphatic acids | researchgate.net, researchgate.net, researchgate.net |

Reduction Reactions of the Ester Moieties

The two diethyl ester groups of the molecule are susceptible to reduction, typically yielding primary alcohols. The selectivity and extent of the reduction depend heavily on the choice of reducing agent.

Detailed Research Findings: The most common method for reducing esters is the use of strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is highly effective and will reduce both ester groups to their corresponding primary alcohols, converting this compound into 4-hydroxy-1,2-benzenedimethanol. researchgate.netmasterorganicchemistry.com This reaction proceeds via an aldehyde intermediate which is immediately further reduced by the potent LiAlH₄. masterorganicchemistry.comlibretexts.org

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, allowing for the selective reduction of aldehydes and ketones in the presence of ester groups. libretexts.orgias.ac.in However, its reactivity can be enhanced by using it in specific solvent systems (e.g., with methanol (B129727) in THF) or at higher temperatures, which can enable the reduction of aromatic esters. ias.ac.in

For a more controlled reduction, specific reagents can be employed to stop the reaction at the aldehyde stage. Diisobutylaluminum hydride (DIBAL-H) is a common choice for the partial reduction of esters to aldehydes. libretexts.orgrsc.org By carefully controlling the stoichiometry and reaction temperature (typically -78 °C), it is possible to convert one or both ester groups of this compound into aldehyde functionalities, yielding novel analogues. libretexts.org The selective mono-reduction of one ester group in an aromatic diester has also been demonstrated using lithium borohydride under specific conditions, suggesting that partial reduction is feasible. hykuup.com

| Reducing Agent | Product(s) | Reaction Conditions | Selectivity | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Hydroxy-1,2-benzenedimethanol | Anhydrous ether (e.g., THF, diethyl ether) | Reduces both ester groups to 1° alcohols | researchgate.net, masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | No reaction (typically) or slow reduction to alcohols | Standard conditions; enhanced reactivity in specific solvents/high temp | Generally unreactive with esters; can be selective for other groups | ias.ac.in, libretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-Hydroxy-phthalaldehyde derivatives | Low temperature (e.g., -78 °C) | Can selectively reduce esters to aldehydes | rsc.org, libretexts.org |

Nucleophilic Substitution Reactions at the Hydroxyl Position

The phenolic hydroxyl group can act as a nucleophile or be converted into a leaving group, enabling substitution reactions at this position. This pathway is crucial for synthesizing various ether and ester derivatives.

Detailed Research Findings: The most common nucleophilic substitution involving a phenolic hydroxyl group is etherification, often achieved through a variation of the Williamson ether synthesis. libretexts.org This two-step process involves first deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. google.com For this compound, this would yield diethyl 4-alkoxyphthalate derivatives. The synthesis of 4-ethoxyphthalic acid by ethylating 4-hydroxyphthalic acid with ethyl sulfate and an alkali has been reported, demonstrating the feasibility of this transformation. cdnsciencepub.com

Similarly, O-acylation can be performed to create ester derivatives at the 4-position. This typically involves reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. This would convert the hydroxyl group into an acyloxy group, for example, producing diethyl 4-acetoxyphthalate. Using a stable nucleophile like an acetate (B1210297) ion can be an effective way to achieve substitution while minimizing side reactions like elimination. libretexts.org

| Reaction Type | Reagents | Intermediate | Product Type | Reference |

| O-Alkylation (Ether Synthesis) | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (R-X) | Phenoxide ion | Diethyl 4-alkoxyphthalate | google.com, cdnsciencepub.com |

| O-Acylation (Ester Synthesis) | Acyl chloride or anhydride (RCOCl), Base (e.g., pyridine) | - | Diethyl 4-acyloxyphthalate |

Potential for the Synthesis of Novel this compound Analogues

The multifunctional nature of this compound makes it an excellent scaffold for the synthesis of a diverse range of novel analogues with potentially unique properties. The chemical transformations discussed previously form the basis for creating these new molecules.

Detailed Research Findings: The synthesis of novel analogues can be achieved by systematically modifying each reactive site of the molecule.

Modification at the Hydroxyl Group: As detailed in section 2.3.3, a wide array of ethers and esters can be synthesized by reacting the hydroxyl group with various alkyl or acyl halides. cdnsciencepub.com This allows for the introduction of different functional groups and the tuning of properties such as lipophilicity and steric bulk.

Modification of the Ester Groups: The ester groups can be converted to primary alcohols or aldehydes (as per section 2.3.2). masterorganicchemistry.comlibretexts.org Furthermore, they can undergo transesterification with different alcohols under acidic or basic conditions to create different phthalate esters. These transformations alter the side chains, which can significantly impact the molecule's physical and chemical properties.

Aromatic Ring Substitution: While the existing substituents direct the position of further reactions, electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the benzene (B151609) ring could introduce additional functional groups, leading to a new class of polysubstituted aromatic compounds.

Combined Transformations: Multiple transformations can be performed sequentially to create more complex analogues. For example, the hydroxyl group could first be protected or modified, followed by the selective reduction of one or both ester groups. The synthesis of analogues of N-phthaloyl-l-tryptophan involved modifying the phthalimide, carboxylate, and indole (B1671886) moieties to create more potent compounds. nih.gov A similar strategy of combinatorial modification could be applied to this compound to generate libraries of novel compounds for various applications.

The synthesis of α-aminophosphonate analogues from 4-hydroxybenzaldehyde (B117250) highlights how a similar phenolic starting material can be derivatized into a wide range of complex molecules. researchgate.net This underscores the potential of this compound as a versatile building block in medicinal and materials chemistry.

Analytical Methodologies for the Characterization and Quantification of Diethyl 4 Hydroxyphthalate

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methods for Diethyl 4-hydroxyphthalate, enabling its separation from parent compounds, other metabolites, and endogenous matrix components. Gas chromatography and high-performance liquid chromatography are the two primary techniques employed, each with distinct advantages and applications.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of phthalates and their metabolites. gcms.czrestek.com However, the direct analysis of polar and thermally labile compounds like this compound is challenging. The presence of a hydroxyl group on the aromatic ring and a free carboxylic acid group (in its corresponding monoester form, monoethyl hydroxyphthalate) necessitates a derivatization step to increase volatility and thermal stability.

The typical workflow involves converting the analyte into a less polar, more volatile derivative, commonly through silylation. This chemical modification replaces active hydrogen atoms on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. The derivatized analyte is then injected into the GC system, where it is separated on a low-polarity capillary column. Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized metabolite. oregonstate.edu

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Injection Mode | Splitless |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, Rxi-5ms) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient, e.g., initial temp 70°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-performance liquid chromatography (HPLC) is well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. govst.edu The most common approach is reversed-phase (RP) HPLC, which utilizes a non-polar stationary phase and a polar mobile phase.

Separation is typically achieved on a C18 column using a gradient elution. nih.gov The mobile phase usually consists of a mixture of water (often acidified with acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). govst.edu Detection can be performed using a Ultraviolet (UV) or Diode Array Detector (DAD). Phthalates and their metabolites exhibit UV absorbance, with a typical detection wavelength set around 230 nm. nih.gov While HPLC-UV/DAD is a robust and accessible technique, it may lack the sensitivity and specificity required for trace-level analysis in complex biological samples compared to mass spectrometry. cdc.gov

Table 2: Typical HPLC-UV/DAD Parameters for this compound Analysis

| Parameter | Description |

| HPLC Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with 95% A, decreasing to 5% A) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or DAD at ~230 nm |

| Column Temperature | 25 - 40 °C |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other phthalate (B1215562) metabolites in biological and environmental samples. chromatographyonline.com This technique combines the excellent separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace analysis. researchgate.net

After separation on a reversed-phase column, the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode, which is highly efficient for acidic compounds. The resulting ions are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte, effectively filtering out background noise from the sample matrix. Isotope dilution, using a stable isotope-labeled internal standard, is commonly employed to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. researchgate.net

Table 3: Representative LC-MS/MS Method Parameters for Phthalate Metabolite Analysis

| Parameter | Description |

| LC Column | Agilent Eclipse Plus C18 (100 mm × 3 mm, 3.5 µm) nih.gov |

| Mobile Phase A | 0.1% Acetic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile nih.gov |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Quantification | Internal Standard (Isotope Dilution) Method researchgate.net |

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of this compound. The primary goals are to isolate the analyte from the complex sample matrix (e.g., urine, water, soil), remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. For biological samples like urine, where metabolites are often present as glucuronide conjugates, an initial enzymatic hydrolysis step using β-glucuronidase is required to release the free form of the metabolite before extraction. chromatographyonline.comnih.gov

Liquid-liquid extraction (LLE) is a classical and fundamental sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. nih.gov For extracting this compound from aqueous samples, a water-immiscible organic solvent is used.

The procedure typically involves adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form, followed by vigorous mixing with an organic solvent like ethyl acetate (B1210297) or a hexane/acetone mixture. nih.govresearchgate.net After allowing the phases to separate, the organic layer containing the analyte is collected. This process may be repeated to improve recovery. plos.org The combined organic extracts are then evaporated to dryness and reconstituted in a small volume of a solvent compatible with the subsequent chromatographic analysis. While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. researchgate.net

Table 4: General Protocol for Liquid-Liquid Extraction

| Step | Description |

| 1. Sample pH Adjustment | Adjust pH of the aqueous sample (e.g., hydrolyzed urine) to enhance extraction efficiency. |

| 2. Solvent Addition | Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, n-hexane). |

| 3. Mixing | Vigorously mix the two phases (e.g., vortexing, shaking) to facilitate analyte transfer. |

| 4. Phase Separation | Allow layers to separate by standing or centrifugation. |

| 5. Collection | Collect the organic phase containing the analyte. Repeat extraction with fresh solvent if necessary. |

| 6. Concentration | Evaporate the solvent and reconstitute the residue in the mobile phase for analysis. |

Solid-phase extraction (SPE) has become the preferred method for cleaning up and concentrating phthalate metabolites from complex matrices due to its efficiency, reproducibility, and potential for automation. nih.govmdpi.com The technique involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase).

The process consists of four main steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer to prepare it for sample interaction.

Loading: The pre-treated sample (e.g., hydrolyzed urine) is passed through the cartridge. The analyte retains onto the sorbent based on its affinity.

Washing: The cartridge is rinsed with a weak solvent to remove interfering compounds that are not strongly retained.

Elution: A strong organic solvent (e.g., acetonitrile, ethyl acetate) is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.

For polar metabolites like this compound, reversed-phase sorbents such as C18 or polymeric sorbents with a hydrophilic-lipophilic balance (HLB) are highly effective. nih.govmdpi.com

Table 5: Typical Solid-Phase Extraction Protocol for Phthalate Metabolites in Urine

| Step | Solvent/Solution | Purpose |

| Conditioning | 1. Acetonitrile/Methanol 2. 0.1% Acetic Acid in Water | 1. Solvates the sorbent functional groups. 2. Equilibrates the sorbent to the sample pH. |

| Sample Loading | Hydrolyzed Urine Sample | Analyte and other components are loaded onto the sorbent. |

| Washing | Water or a weak aqueous-organic mixture | Removes hydrophilic interferences (e.g., salts, urea). |

| Elution | Acetonitrile or Ethyl Acetate | Recovers the retained analyte from the sorbent. |

Considerations for Minimizing Background Contamination in Analytical Procedures

A significant challenge in the analysis of phthalates and their metabolites is the ubiquitous presence of these compounds in the laboratory environment, leading to a high risk of background contamination. waters.com Phthalates are found in numerous laboratory materials, including plastics, solvents, and even dust, which can lead to false-positive results or overestimated concentrations. mdpi.com

To mitigate this, stringent protocols are necessary. Key strategies include:

Use of Glassware: All sample collection and preparation should be performed using glass containers instead of plastic. This glassware should be rigorously cleaned, often by rinsing with high-purity solvents and then baking at high temperatures (e.g., 450°C) to remove any organic contaminants. nih.gov

High-Purity Reagents: Solvents and reagents used in the analytical process must be of the highest purity and pre-screened for phthalate contamination.

Procedural Blanks: Analysis of procedural blanks alongside actual samples is crucial to monitor for and subtract any background contamination introduced during the sample preparation and analysis workflow. nih.gov

Laboratory Environment Control: Minimizing the use of plastics in the laboratory and maintaining a clean environment can help reduce airborne contamination.

Instrumental Solutions: In LC-MS/MS, a "trap" column can be installed between the solvent pump and the autosampler to retain phthalate contaminants leaching from the HPLC system, preventing them from co-eluting with the analytes in the sample. waters.coms4science.at

Development of Novel Spectroscopic and Electrochemical Detection Methods

While chromatography-mass spectrometry remains the gold standard, research is ongoing into the development of faster, more portable, and cost-effective detection methods for phthalates and their metabolites. These novel approaches primarily focus on spectroscopic and electrochemical sensors.

Electrochemical sensors, in particular, show promise for the rapid detection of electroactive species like phthalates. epa.gov These sensors operate by measuring changes in electrical signals (such as current, voltage, or impedance) when the target analyte interacts with a specially designed electrode surface. epa.gov For instance, electrochemical impedance spectroscopy (EIS) has been employed with sensors featuring interdigital gold micro-electrodes to detect phthalates in aqueous solutions. nih.gov To enhance selectivity, these sensors can be functionalized with molecularly imprinted polymers (MIPs), which are synthetic receptors designed to bind to a specific target molecule, such as a phthalate. nih.gov

Applications in Environmental Monitoring, Biomonitoring, and Research Studies

The analytical methods described are widely applied in large-scale biomonitoring programs, environmental surveillance, and toxicological research to assess human exposure to phthalates and understand their health implications.

Biomonitoring: Human biomonitoring studies typically measure the concentrations of phthalate metabolites in urine, as these provide an integrated measure of exposure from all sources (ingestion, inhalation, and dermal contact). mdpi.com Because phthalates are rapidly metabolized and excreted, with half-lives generally under 24 hours, urinary metabolite levels reflect recent exposure. mdpi.comnih.gov Large-scale programs like the U.S. National Health and Nutrition Examination Survey (NHANES) regularly monitor phthalate metabolite levels in the general population, providing valuable data on exposure trends. mdpi.com These studies have consistently shown that Monoethyl phthalate (MEP), the primary metabolite of DEP, is one of the most frequently detected phthalate metabolites at the highest concentrations. mdpi.com

Environmental Monitoring: Analytical methods for phthalates and their metabolites are also used to monitor their presence in various environmental compartments, including water, soil, and indoor dust. This is crucial for identifying sources of human exposure and understanding the environmental fate of these compounds.

Research Studies: In research, these analytical techniques are indispensable for toxicokinetic studies that investigate the absorption, distribution, metabolism, and excretion of phthalates like DEP. mdpi.com For example, studies in animal models have used these methods to track the conversion of DEP to its primary metabolite, MEP, and subsequent oxidative metabolites in various tissues and fluids. mdpi.com Such research helps in understanding the mechanisms of toxicity and in developing physiologically based pharmacokinetic (PBPK) models to better predict internal doses in humans. nih.gov

Below is a table summarizing typical analytical methods used for the analysis of Diethyl Phthalate metabolites.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by highly selective mass-based detection. |

| Sample Preparation | Requires derivatization to increase volatility of polar metabolites. | Direct analysis of polar metabolites is possible. |

| Common Extraction | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). | Solid-Phase Extraction (SPE), "Dilute-and-Shoot". |

| Key Advantage | High separation efficiency for complex mixtures. | High sensitivity and selectivity, minimal sample preparation. |

| Key Disadvantage | Derivatization step can be time-consuming and introduce errors. | Potential for matrix effects (ion suppression or enhancement). |

| Typical Application | Biomonitoring, environmental analysis. | Large-scale biomonitoring, clinical research. |

Research Gaps, Challenges, and Future Directions in Diethyl 4 Hydroxyphthalate Studies

Comprehensive Elucidation of Specific Toxicological and Mechanistic Pathways

A significant knowledge gap exists regarding the specific toxicological and mechanistic pathways of Diethyl 4-hydroxyphthalate. While research has been conducted on its parent compound, Diethyl Phthalate (B1215562) (DEP), and its primary metabolite, monoethyl phthalate (MEP), the specific effects of hydroxylation on the phthalate backbone are not well understood. nih.gov Future research must focus on elucidating how the addition of a hydroxyl group to the phthalate structure alters its interaction with biological systems.

Current evidence suggests that phthalates can induce oxidative stress, and it is hypothesized that this compound may also contribute to this phenomenon. arakmu.ac.ir Studies on DEP have shown it can lead to a dose-dependent increase in lipid peroxidation. arakmu.ac.ir The metabolic pathway for many phthalates involves hydrolysis to their monoesters, followed by further oxidation and hydroxylation. nih.govresearchgate.net These oxidative metabolites are often the primary forms excreted in urine and are used as biomarkers of exposure. researchgate.net However, the specific enzymatic processes involved in the formation of this compound and its subsequent metabolic fate are yet to be fully characterized.

Investigations should be directed towards understanding its effects on nuclear hormone receptors, such as estrogen and androgen receptors, to determine its potential as an endocrine-disrupting chemical (EDC). frontiersin.org While DEP is not typically associated with the potent antiandrogenic effects of other phthalates (the "phthalate syndrome"), emerging evidence suggests it may have other impacts on the male reproductive system. nih.gov Research is needed to clarify if this compound shares or diverges from these properties.

In-depth Investigations into Long-Term Exposure Effects and Chronic Health Outcomes

The chronic health outcomes associated with long-term, low-dose exposure to this compound are largely unknown. Epidemiological studies have linked exposure to parent phthalates and their primary metabolites with various chronic conditions, but data specifically on hydroxylated metabolites are scarce. Given the widespread and continuous nature of human exposure to phthalates, this is a critical area of concern. nih.gov

Future longitudinal studies should aim to correlate levels of this compound in human biological samples (such as urine and serum) with the incidence and progression of chronic diseases. Areas of particular interest include metabolic disorders, cardiovascular diseases, and developmental effects. For instance, metabolites of other phthalates, like Di(2-ethylhexyl) phthalate (DEHP), have been positively associated with general obesity and an increased risk of cardiovascular mortality in diabetic individuals. frontiersin.orgmdpi.com Studies have also suggested a link between MEP exposure and an increased prevalence of subclinical coronary atherosclerosis in male workers. researchgate.net It is crucial to determine if this compound contributes to similar health risks.

The half-lives of phthalate metabolites are generally short, in the range of hours. tandfonline.com However, the continuous exposure from various sources results in a pseudo-chronic internal dose. Understanding the cumulative effects of this exposure is essential for a comprehensive risk assessment.

Development and Optimization of Advanced Remediation Strategies

The persistence of phthalates and their metabolites in the environment necessitates the development of effective remediation strategies.

Enhanced Bioremediation Approaches Utilizing Novel Microbial Consortia

Bioremediation is a promising approach for the removal of phthalates from contaminated environments. Microorganisms are considered the most effective means of eliminating these compounds. nih.govd-nb.inforesearchgate.netuni-konstanz.de The initial step in the microbial degradation of phthalate esters is typically hydrolysis by esterases, which releases the phthalate moiety and the corresponding alcohol. d-nb.info Subsequently, aerobic microorganisms often introduce hydroxyl functionalities using dioxygenases to facilitate further breakdown. nih.govd-nb.inforesearchgate.netuni-konstanz.de

A significant research gap is the identification and characterization of microbial consortia that are specifically efficient at degrading hydroxylated phthalates like this compound. Future work should focus on isolating and engineering microbial strains or consortia with enhanced enzymatic activity towards these metabolites. Understanding the genetic and biochemical pathways of degradation in these microorganisms is key to optimizing bioremediation processes for environments contaminated with a mixture of phthalates and their various metabolites. nih.govd-nb.inforesearchgate.netuni-konstanz.desemanticscholar.org

Advanced Oxidation Processes (AOPs) for Environmental Decontamination

Advanced Oxidation Processes (AOPs) offer a powerful chemical alternative for the degradation of persistent organic pollutants, including phthalates. researchgate.net Various AOPs, such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), ozonation (O₃/H₂O₂), and photocatalysis with titanium dioxide (TiO₂), have been shown to be effective in degrading DEP in aqueous solutions. researchgate.netnih.govnih.gov

For example, the photo-Fenton process has been reported to achieve a 75.8% degradation of DEP within 120 minutes under optimal conditions. researchgate.net Similarly, combined processes like sonophotocatalysis have demonstrated significant degradation and mineralization of DEP. nih.gov

| AOP Method | Target Compound | Key Findings | Reported Efficiency |

|---|---|---|---|

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Diethyl Phthalate (DEP) | Degradation is significantly influenced by pH, H₂O₂ concentration, and Fe²⁺ concentration. | 75.8% degradation in 120 minutes. researchgate.net |

| UV/H₂O₂ | Diethyl Phthalate (DEP) | Nitrate presence can adversely affect the oxidation process. nih.gov | Pilot-scale operations showed ~52% oxidation. nih.gov |

| O₃/H₂O₂ | Diethyl Phthalate (DEP) | Nitrate presence can enhance the oxidation process. nih.gov | Pilot-scale operations showed ~61% oxidation. nih.gov |

| Sonophotocatalysis (US/UV/TiO₂) | Diethyl Phthalate (DEP) | Demonstrates a synergistic effect, leading to significant degradation and mineralization. nih.gov | Synergistic effect of 1.29 reported. nih.gov |

Comparative Toxicological and Environmental Fate Studies with Structurally Related Phthalate Esters and Their Hydroxylated Metabolites

To better understand the risks posed by this compound, its toxicological profile and environmental fate must be compared with those of its parent compound (DEP), its primary metabolite (MEP), and other structurally related phthalates and their hydroxylated metabolites. Such comparative studies are essential for establishing structure-activity relationships.

Toxicological studies have compared various phthalate diesters and monoesters, revealing differences in their effects on organ weights and sperm parameters. nih.gov For example, some studies suggest that the adverse effects of phthalate esters on sperm parameters in male rats are greater with diesters than monoesters. nih.gov However, there is a lack of comparative data for hydroxylated metabolites. Future research should systematically evaluate the relative potencies of these compounds in terms of endocrine disruption, developmental toxicity, and other relevant endpoints.

The environmental fate of a chemical is governed by its physicochemical properties. rsc.org While the abiotic degradation of parent phthalate esters through processes like hydrolysis is generally slow, their breakdown by microorganisms is a major route of environmental degradation. rsc.orgresearchgate.net It is important to conduct comparative studies on the persistence, mobility, and bioconcentration potential of this compound versus other phthalate derivatives to accurately model its environmental behavior.

| Compound Type | Example Compounds | Observed Toxicological Effects in Animal Studies |

|---|---|---|

| Phthalate Diesters | DEHP, DBP, BBP | Increased liver weight, reduced testes weight, significant reduction in sperm number and motility. nih.gov |

| Phthalate Monoesters | MEHP, MBuP, MEP | Increased liver weight (MEHP, MBuP), significant reduction in sperm counts and motility. nih.gov |

| Hydroxylated Metabolites | This compound | Data is currently lacking, representing a significant research gap. |

Development of Highly Sensitive and Selective Analytical Techniques for Trace-Level Detection in Complex Matrices

Accurate risk assessment is predicated on the ability to reliably measure exposure levels. Therefore, a continuing challenge is the development of highly sensitive and selective analytical techniques for the trace-level detection of this compound in complex matrices such as human tissues, urine, and environmental samples.

Current methods for detecting phthalate metabolites, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are robust and widely used. researchgate.netcdc.govcdc.govrsc.org These techniques can achieve low detection limits, often in the range of nanograms per milliliter (ng/mL). rsc.orgresearchgate.net However, the complexity of biological and environmental samples can lead to matrix effects and interferences, necessitating rigorous sample clean-up procedures like solid-phase extraction (SPE). cdc.govresearchgate.net

Future research should focus on refining these methods to improve throughput, reduce sample volume requirements, and minimize matrix effects. The development of novel analytical approaches, potentially involving new derivatization agents or more advanced mass spectrometry platforms, could enhance the ability to detect and quantify this compound and a broader range of hydroxylated metabolites simultaneously. This would provide a more comprehensive picture of human and environmental exposure to these compounds.

| Analytical Technique | Common Matrices | Key Advantages | Reported Detection Limits |

|---|---|---|---|

| GC-MS | Environmental Samples, Biological Samples | High sensitivity and specificity. researchgate.netcdc.gov | Can be in the µg/kg range for environmental samples. cdc.gov |

| LC-MS/MS | Urine, Serum | Excellent for analyzing polar metabolites directly from liquid samples. researchgate.netnih.gov | 0.03–1.4 ng/mL in urine for various metabolites. rsc.orgresearchgate.net |

| HPLC-UV/DAD | Environmental Samples, Pharmaceuticals | Robust and widely available. researchgate.netcdc.gov | Generally less sensitive than MS-based methods. |

Refinement of Ecological and Human Health Risk Assessments Based on Mechanistic Understanding and Comprehensive Exposure Data

However, the principles of refining risk assessments can be effectively illustrated by examining its parent compound, Diethyl Phthalate (DEP), and its primary metabolite, Monoethyl Phthalate (MEP). Advances in the study of DEP and MEP provide a clear framework for how a more sophisticated understanding of a chemical's interaction with biological and ecological systems, combined with robust exposure data, leads to more accurate and reliable risk characterization. This section will, therefore, use DEP and MEP as a case study to explore these advanced methodologies, highlighting the future direction needed for compounds like this compound.

Moving Beyond Traditional Risk Assessment

Traditional risk assessments often rely on applying uncertainty factors to toxicity data from animal studies, such as the No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL), to derive a safe exposure level for humans, like a Tolerable Daily Intake (TDI). youtube.commdpi.com While foundational, this approach can be conservative and may not fully capture the complexities of real-world exposures and biological responses.

The refinement of this process involves integrating two key areas of research:

Mechanistic Understanding: This involves elucidating the toxicokinetics (how a substance is absorbed, distributed, metabolized, and excreted) and toxicodynamics (the mechanism of action at a molecular level) of a compound. mdpi.com

Comprehensive Exposure Data: This moves beyond estimating exposure from environmental concentrations to using biomonitoring data, which provides a measure of the actual internal dose of a chemical from all sources. nih.gov

The Role of Mechanistic Understanding in Refining DEP Risk Assessment

A deeper understanding of the biological fate and action of DEP has been crucial in refining its risk profile.

Metabolism and Toxicokinetics: Upon entering the body, DEP is rapidly metabolized to its primary, and more biologically active, metabolite, Monoethyl Phthalate (MEP). nih.govnih.gov This understanding is critical because MEP, not the parent DEP, is often the primary agent of any biological effect and serves as the most reliable biomarker for exposure assessment. nih.gov Toxicokinetic studies have detailed how DEP is absorbed through ingestion, inhalation, and dermal contact, and how MEP is subsequently distributed and quickly excreted in urine. nih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: This mechanistic knowledge has enabled the development of sophisticated PBPK models for DEP and MEP. nih.govnih.gov PBPK models are mathematical representations of the body's compartments (e.g., liver, gut, fat, blood) that simulate the absorption, distribution, metabolism, and excretion of chemicals. mdpi.comnih.gov

Key advantages of using PBPK models include:

Extrapolation Across Species: They allow for more scientifically-grounded extrapolation from animal data to humans, reducing uncertainty. nih.gov

Dose-Response Characterization: They can predict internal target tissue concentrations of the active metabolite (MEP), providing a more relevant basis for dose-response assessment than the external applied dose of DEP. nih.gov

Route-to-Route Extrapolation: They can model how different exposure routes (oral, dermal, inhalation) contribute to the internal dose. nih.gov

Vulnerable Populations: PBPK models can be adapted to simulate pharmacokinetics in sensitive populations, such as children or pregnant women, by adjusting physiological parameters. mdpi.com

A PBPK model for DEP and MEP was successfully developed in rats and then extrapolated to a human model, allowing researchers to estimate reference doses and assess risks based on human biomonitoring data. nih.gov

Leveraging Comprehensive Exposure Data

Widespread human exposure to DEP is well-documented, primarily from its use in consumer products like cosmetics, personal care items, and food packaging. inchem.orgnih.gov The refinement of risk assessment has been greatly enhanced by moving from indirect exposure estimates to direct measurement through biomonitoring.

Biomonitoring: Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES), routinely measure urinary concentrations of phthalate metabolites, including MEP, in the general population. nih.govnih.gov This provides a direct measure of the integrated internal dose from all exposure sources and routes.

Reverse Dosimetry: Biomonitoring data can be used in a process called reverse dosimetry, often employing PBPK models. researchgate.net By inputting the measured urinary MEP concentrations into the model, scientists can back-calculate the corresponding external daily intake of the parent compound, DEP. This provides a real-world check on exposure estimates and helps identify which sources contribute most significantly to the body burden. researchgate.net

This integration of biomonitoring and PBPK modeling provides a powerful tool for risk characterization. For instance, estimated daily intakes derived from urinary MEP levels can be directly compared to health-based guidance values like the TDI to determine if current exposure levels pose a potential health risk. nih.gov Studies have shown that while exposure to DEP is widespread, for the general population, estimated daily intakes are typically below the established reference doses. mdpi.comnih.gov

The table below presents data for Diethyl Phthalate (DEP) from animal toxicity studies, which are foundational for establishing health-based guidance values.

Toxicological Endpoints for Diethyl Phthalate (DEP) from Animal Studies

| Study Duration | Species | Effect Level | Dose (mg/kg bw/day) | Observed Effects | Reference |

|---|---|---|---|---|---|

| 16-week | Rat | NOAEL | ~750 | Basis for oral Reference Dose (RfD) derivation. | industrialchemicals.gov.au |

| 16-week | Rat | LOAEL | ~3200-3700 | Increased relative weights of liver, kidney, stomach, and small intestine. | industrialchemicals.gov.au |

| Developmental | Rat | NOAEL | 1900 | No induction of malformations in male reproductive organs. | inchem.org |

| 2-day | Rat | LOAEL | 2000 | Ultrastructural changes in Leydig cells. | europa.eu |

The following table shows examples of human exposure estimates for DEP, derived from biomonitoring of its metabolite MEP. This data is crucial for understanding real-world exposure levels.

Estimated Daily Intake of Diethyl Phthalate (DEP) in Human Populations

| Population Group | Exposure Metric | Estimated Daily Intake (µg/kg bw/day) | Data Source / Method | Reference |

|---|---|---|---|---|

| Adults (Korea) | Median | 1.005 - 1.253 | PBPK model using biomonitoring values. | nih.gov |

| Adolescents (Korea) | Median | 0.356 - 0.376 | PBPK model using biomonitoring values. | nih.gov |

| Children (Korea) | Median | 0.595 - 0.603 | PBPK model using biomonitoring values. | nih.gov |

| Pregnant Women (Korea) | Median | 0.246 | PBPK model using biomonitoring values. | nih.gov |

Future Directions for this compound

The advanced framework applied to DEP and MEP underscores the significant data gaps and future research needs for this compound. To move toward a refined risk assessment for this compound, future research must focus on:

Characterizing Metabolism and Toxicokinetics: Determining if this compound is a significant metabolite of DEP or other phthalates in humans and environmental systems, and understanding its own metabolic fate.

Elucidating Mechanisms of Action: Investigating the specific molecular initiating events and toxicological pathways associated with this compound exposure to understand its potential hazards.

Developing Analytical Methods: Creating sensitive methods for detecting this compound in environmental media and human biospecimens (e.g., urine, blood).

Conducting Exposure Assessment: Implementing targeted biomonitoring and environmental monitoring studies to quantify the extent of human and ecological exposure.

By building this foundational dataset, it will be possible to develop mechanistic models like PBPK for this compound, ultimately leading to a refined and robust assessment of its potential risks to human health and the environment.

Q & A

Q. What are the recommended spectroscopic methods to confirm the structural identity of Diethyl 4-hydroxyphthalate?

To verify the structure, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and ester linkage confirmation, Fourier-transform infrared spectroscopy (FTIR) for hydroxyl and carbonyl group detection, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with literature or databases like SciFinder and Reaxys to confirm consistency with known values .

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (triplet, ester -CH3), δ 4.1–4.3 (quartet, ester -CH2), δ 7.5–8.0 (aromatic protons) | Ester and aromatic group confirmation |

| FTIR | ~3400 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (ester C=O) | Hydroxyl and ester identification |

Q. How can researchers determine whether this compound is a novel or previously reported compound?

Use chemical databases (SciFinder, Reaxys) to search by CAS number, molecular formula, or structural similarity. Compare melting points, optical rotation, and spectroscopic data with existing literature. If discrepancies arise, conduct additional characterization (e.g., X-ray crystallography) .

Q. What safety precautions are essential when handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for hazard classification. Key precautions:

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in a cool, dry place away from oxidizers. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

Perform dose-response assays across multiple cell lines or model organisms to assess reproducibility. Analyze variables such as solvent choice (e.g., DMSO vs. ethanol), purity of the compound, and assay conditions (pH, temperature). Use statistical tools (e.g., ANOVA) to identify confounding factors .

Q. What experimental design strategies optimize the synthesis yield of this compound?

Employ a factorial design to test variables:

- Catalyst concentration (e.g., sulfuric acid vs. p-toluenesulfonic acid).

- Reaction time and temperature.

- Solvent selection (polar aprotic solvents may enhance esterification). Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup procedures (e.g., extraction, recrystallization) .

Q. How should researchers manage and share spectral data for this compound to ensure reproducibility?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Upload raw NMR, FTIR, and MS data to repositories like Chemotion or RADAR4Chem.

- Include metadata (instrument parameters, calibration details).

- Use standardized formats (JCAMP-DX for spectra) .

Q. What methodologies address gaps in the environmental fate and toxicity profile of this compound?

Conduct longitudinal ecotoxicology studies to assess biodegradation pathways and bioaccumulation potential. Use high-performance liquid chromatography (HPLC) to quantify environmental residues. Compare results with structurally similar phthalates (e.g., diethyl phthalate) and apply computational models (QSAR) to predict toxicity .

Q. How can researchers differentiate between ester hydrolysis and thermal decomposition products of this compound?

Perform controlled stability studies:

- Hydrolysis: React with aqueous acid/base at varying temperatures; analyze products via LC-MS.

- Thermal decomposition: Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts. Compare degradation pathways under oxidative vs. inert atmospheres .

Notes on Methodology

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.